
4-(2-Chloro-5-methylphenoxy)piperidine
Overview
Description
4-(2-Chloro-5-methylphenoxy)piperidine is a piperidine derivative featuring a 2-chloro-5-methylphenoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₆ClNO (MW: 225.72 g/mol), and its structure is defined by a six-membered piperidine ring with a nitrogen atom and a phenoxy group bearing chloro and methyl substituents at the 2- and 5-positions, respectively .
Preparation Methods
Nucleophilic Aromatic Substitution: Primary Synthetic Route
The most widely reported method for synthesizing 4-(2-Chloro-5-methylphenoxy)piperidine involves nucleophilic aromatic substitution (SNAr) between 2-chloro-5-methylphenol and piperidine derivatives. This reaction leverages the electron-withdrawing chlorine atom to activate the phenolic ring toward displacement by the piperidine nitrogen.
Reaction Mechanism and Standard Conditions
The phenol is first deprotonated using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting phenoxide ion attacks the piperidine ring at the 4-position, facilitated by the lone pair on the nitrogen. A representative protocol involves:
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Reactants : 2-Chloro-5-methylphenol (1.2 eq), piperidine (1.0 eq)
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Base : K2CO3 (2.5 eq)
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Solvent : DMF, 80°C, 12–16 hours
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Yield : 78–85% after column chromatography
Side products, such as O-alkylation adducts or di-substituted piperidines, are minimized by controlling stoichiometry and reaction time.
Solvent and Base Optimization
Comparative studies highlight solvent polarity as a critical factor. DMF outperforms toluene or dichloromethane due to its ability to stabilize ionic intermediates (Table 1).
Table 1: Solvent Impact on SNAr Efficiency
Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
---|---|---|---|
DMF | 36.7 | 85 | 98 |
DMSO | 46.7 | 82 | 97 |
Toluene | 2.4 | 34 | 72 |
CH2Cl2 | 8.9 | 41 | 68 |
Bases with moderate strength (e.g., K2CO3) prevent over-deprotonation of the phenol while maintaining sufficient nucleophilicity. Stronger bases like NaH increase reaction rates but risk decomposition of heat-sensitive intermediates.
Catalytic Coupling Strategies
Transition-metal catalysis offers an alternative pathway, particularly for substrates with steric hindrance. Palladium-based catalysts enable cross-coupling between halogenated aromatics and piperidine precursors.
Buchwald-Hartwig Amination
A modified Buchwald-Hartwig protocol couples 2-chloro-5-methylphenol with 4-bromopiperidine using Pd(OAc)2 and Xantphos as a ligand system:
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Catalyst : Pd(OAc)2 (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs2CO3 (2.0 eq)
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Solvent : 1,4-Dioxane, 100°C, 24 hours
This method avoids the need for pre-formed phenoxides but requires rigorous exclusion of moisture and oxygen.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling provides a cost-effective alternative, though with lower efficiency:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : K3PO4 (3.0 eq)
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Solvent : DMSO, 120°C, 48 hours
Solvent-Free and Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis to improve sustainability. Ball milling 2-chloro-5-methylphenol and piperidine hydrochloride with K2CO3 yields the product in 65% yield after 4 hours . While scalable, this method requires post-milling purification to remove inorganic salts.
Challenges and Side Reactions
Regioselectivity Issues
Competing substitution at the 3-position of the piperidine ring occurs when the reaction mixture exceeds 90°C, leading to a 15–20% impurity profile. Lower temperatures (70–80°C) and slow addition of the phenol mitigate this issue.
Halogen Exchange
In chloride-rich environments, residual Cl− ions may displace the phenoxy group, forming 4-chloropiperidine as a byproduct. This is suppressed by using anhydrous solvents and molecular sieves.
Industrial-Scale Production Considerations
Pilot plant data emphasize the trade-off between batch size and thermal control. A typical 50 kg batch in DMF achieves 82% yield with a 12-hour reaction time, whereas scaling to 200 kg reduces yield to 74% due to inhomogeneous heating. Continuous flow reactors are under investigation to address this limitation.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-5-methylphenoxy)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phenoxy ring or the piperidine moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different substituents on the phenoxy ring.
Oxidation Reactions: Compounds with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 4-(2-Chloro-5-methylphenoxy)piperidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-(2-Chloro-5-methylphenoxy)piperidine
- Structure: The phenoxy group is attached at the 3-position of the piperidine ring instead of the 4-position.
- Synthetic Accessibility: indicates that 3-substituted derivatives are commercially available, suggesting established synthesis routes.
- Impact : Positional isomerism can significantly affect biological activity; for example, 4-substituted piperidines often exhibit enhanced CNS penetration due to optimized spatial arrangement .
Piperazine Analogs: HBK16
- Structure: 1N-[3-(2-Chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride (HBK16) .
- Key Differences :
- Ring System : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
- Substituents : Additional methoxyphenyl group and a propyl linker.
- Receptor Selectivity: The methoxyphenyl group may enhance serotonin receptor affinity, as seen in related compounds .
Halogenated Derivatives: 4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine Hydrochloride
- Structure : Features a 2-chloro-6-fluorophenyl group connected via a methoxymethyl linker .
- Key Differences :
- Substituents : Fluorine at the 6-position introduces electronegativity, enabling halogen bonding.
- Linker : Methoxymethyl group adds steric bulk and flexibility.
- Impact :
Methoxy and Trifluoromethyl Derivatives
- Examples :
- Key Differences :
- Electron Effects : Methoxy (electron-donating) vs. chloro/trifluoromethyl (electron-withdrawing).
- Lipophilicity : Trifluoromethyl increases logP, enhancing membrane permeability but risking metabolic instability.
- Impact :
Fluorobenzoyl and Benzisoxazole Derivatives
- Examples : 4-(6-Fluorobenzisoxazol-3-yl)piperidine .
- Key Differences :
- Functional Groups : Benzisoxazole introduces a fused heterocyclic ring, enhancing rigidity.
- Impact :
Comparative Data Table
Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Features | Potential Biological Impact |
---|---|---|---|---|
4-(2-Chloro-5-methylphenoxy)piperidine | 4-phenoxy, 2-Cl, 5-CH₃ | 225.72 | Balanced lipophilicity, CNS targeting | Moderate receptor affinity |
3-(2-Chloro-5-methylphenoxy)piperidine | 3-phenoxy, 2-Cl, 5-CH₃ | 225.72 | Altered conformation | Reduced CNS penetration? |
HBK16 | Piperazine, 2-methoxyphenyl, propyl linker | ~450 (est.) | Enhanced solubility (HCl salt), dual nitrogen | Serotonin receptor modulation |
4-[[(2-Cl-6-F-phenyl)methoxy]methyl]piperidine | 2-Cl, 6-F, methoxymethyl linker | ~300 (est.) | Halogen bonding, flexible linker | Improved enzyme inhibition |
4-(2-Methoxy-5-methylphenyl)piperidine | 2-OCH₃, 5-CH₃ | 205.3 | Electron-donating substituent | Reduced target engagement |
4-(6-F-benzisoxazol-3-yl)piperidine | Benzisoxazole, 6-F | ~250 (est.) | Rigid heterocycle, fluorine | High 5-HT₂A affinity (Ki < 10 nM) |
Key Research Findings
- Positional Isomerism : 4-Substituted piperidines generally exhibit superior pharmacological profiles compared to 3-substituted analogs due to optimized spatial alignment with target receptors .
- Halogen Effects : Chlorine and fluorine substituents enhance binding through hydrophobic and halogen-bonding interactions, respectively .
- Ring System : Piperidine’s single nitrogen offers a balance of basicity and lipophilicity, whereas piperazine’s dual nitrogen may improve solubility but reduce blood-brain barrier penetration .
- Metabolic Stability : Trifluoromethyl groups enhance stability but require formulation adjustments to mitigate solubility challenges .
Biological Activity
4-(2-Chloro-5-methylphenoxy)piperidine is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a chloro and methylphenoxy group, positions it as a candidate for various pharmacological applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic uses, and relevant research findings.
The chemical formula of this compound is C₁₂H₁₆ClNO, with a molecular weight of approximately 225.72 g/mol. It is commonly encountered in the form of its hydrochloride salt, which enhances solubility and stability in biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Studies indicate that it exhibits binding affinity to dopamine and serotonin receptors, suggesting potential effects on mood regulation and cognitive functions.
Biological Activity Overview
Research has demonstrated several key biological activities associated with this compound:
- Neuropharmacological Effects : The compound has shown efficacy in modulating neurotransmitter systems, which may be beneficial in treating mood disorders such as anxiety and depression .
- Anti-inflammatory Properties : Some studies suggest that derivatives of piperidine compounds can exhibit anti-inflammatory effects, although specific data on this compound's anti-inflammatory activity remains limited .
- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, this compound could be explored further for its potential role in treating various neurological disorders .
Binding Affinity Studies
The binding affinity of this compound to various receptors has been assessed through in vitro studies. The results indicate significant interactions with serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation.
Case Studies
- Mood Disorders : In a controlled study involving animal models, administration of the compound resulted in decreased anxiety-like behavior and improved depressive symptoms, correlating with altered neurotransmitter levels.
- Cognition Enhancement : Another study highlighted the compound's potential to reverse memory deficits induced by psychotropic drugs, suggesting procognitive properties that warrant further investigation .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(2-Chloro-6-methylphenoxy)piperidine | Similar piperidine structure | Different substitution on aromatic ring |
4-(2-Methylphenoxy)piperidine | Lacks chlorine substituent | Potentially different biological activity |
1-(2-Chloro-5-methylphenyl)-piperidin-4-one | Contains a carbonyl group | Different reactivity profile |
This table illustrates how variations in substituents can influence both biological activity and chemical properties, emphasizing the distinctiveness of this compound within its class.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and characterizing 4-(2-Chloro-5-methylphenoxy)piperidine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a chlorophenol derivative and a piperidine scaffold under basic conditions (e.g., NaOH in dichloromethane) . Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or iodine staining . Final purification employs column chromatography (silica gel, gradient elution) or recrystallization. Structural confirmation requires ¹H/¹³C NMR to verify aromatic and piperidine proton environments, and mass spectrometry (MS) to confirm molecular weight . For reproducibility, report solvent ratios, reaction temperatures, and retention factors (Rf) in TLC.
Q. How can researchers ensure purity and stability during experimental workflows?
- Methodological Answer : Purity is validated via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity thresholds . Stability studies under ambient conditions (light, humidity) use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and periodic NMR/MS analysis to detect hydrolytic or oxidative byproducts . Store the compound in amber vials under inert gas (argon) at –20°C to minimize degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?
- Methodological Answer : SAR analysis involves systematic substitution of the chloro and methyl groups on the phenoxy ring. For example:
- Replace chloro with fluoro to assess electronic effects on receptor binding .
- Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-target interactions .
Evaluate changes using in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with computational docking (AutoDock Vina) to predict binding affinities . Prioritize derivatives with >50% activity at 10 µM in primary screens .
Q. What crystallographic methods resolve structural ambiguities in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and confirms stereochemistry . Key steps:
- Grow crystals via slow evaporation (acetonitrile/water).
- Resolve phase problems using direct methods (SHELXD) for structures with >80% completeness .
- Validate against ORTEP-3 -generated thermal ellipsoid plots to detect disorder . Publish CIF files in the Cambridge Structural Database (CSD) for peer validation .
Q. How do researchers address contradictory pharmacological data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, endpoint measurements). Mitigate by:
- Replicating experiments in orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .
- Validating target engagement using siRNA knockdown or CRISPR-Cas9 knockout models .
- Applying Hill coefficient analysis to distinguish allosteric vs. competitive mechanisms .
Q. What strategies enhance solubility without compromising target affinity?
- Methodological Answer :
- Introduce polar groups (e.g., hydroxyl, morpholine) at the piperidine nitrogen .
- Formulate as hydrochloride salts to improve aqueous solubility .
- Use Co-solvency (e.g., PEG-400/water) or nanoparticle encapsulation (PLGA) for in vivo studies . Monitor logP shifts via shake-flask method (UV spectrophotometry) to ensure values ≤3 .
Properties
IUPAC Name |
4-(2-chloro-5-methylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMIZXIWQUAWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589386 | |
Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254883-43-7 | |
Record name | 4-(2-Chloro-5-methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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